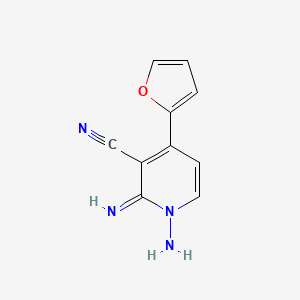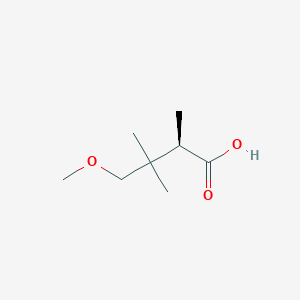
1-Amino-4-(2-furyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product. The synthesis is often optimized to increase yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the types and arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of an organic compound is largely determined by its functional groups. By studying the compound’s reactions with various reagents, chemists can learn about its chemical properties and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and stability, can be measured experimentally. These properties are influenced by the compound’s molecular structure and can affect its uses and behavior in the environment .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research on the synthesis of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related ring systems showcases the utility of furyl compounds in creating new heterocyclic structures with potential for various applications, including medicinal chemistry and material science. The process involves reactions with various reagents to afford diverse derivatives, highlighting the compound's versatility in organic synthesis (Hassan, 2000).
PKCtheta Inhibitors for Therapeutic Applications
A study on C-5 substituted heteroaryl 3-pyridinecarbonitriles, which shares a core structure with the compound of interest, revealed their potential as PKCtheta inhibitors. This research indicates the relevance of such compounds in developing new therapies for diseases where PKCtheta plays a role, offering insights into drug discovery and development processes (Subrath et al., 2009).
Aminomethylation Reactions
The study on aminomethylation of 2-(2-furyl)imidazo-[1,2-a]pyridine illustrates the chemical versatility and reactivity of furyl-containing compounds, further expanding the toolbox for synthetic chemists working on complex molecule construction and functionalization (Saldabol et al., 1971).
Fluorescence Properties and Antibacterial Activity
Investigations into the fluorescence properties of novel 3-pyridinecarbonitriles with amino acid function, as well as their antibacterial activity, open avenues for the development of new materials and compounds with specific biological activities. This research underscores the potential for compounds with the core pyridinecarbonitrile structure in bioactive material development (Girgis et al., 2004).
Corrosion Inhibition
The corrosion inhibition properties of pyridine derivatives on mild steel in hydrochloric acid highlight the potential industrial applications of these compounds. This study provides insights into the development of new corrosion inhibitors, which is crucial for extending the lifespan of metal structures and components (Ansari et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-4-(furan-2-yl)-2-iminopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBRMFKCQQVTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=N)N(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)



![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)

![Amino{[2-(methoxycarbonyl)benzyl]sulfanyl}methaniminium bromide](/img/structure/B2982170.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2982176.png)



